6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE
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Overview
Description
6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are a class of compounds that have shown significant potential in medicinal chemistry, particularly in the treatment of cancer and other diseases .
Preparation Methods
The synthesis of 6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction of 6-methoxy-4-methylquinazoline with 4-nitrobenzyl chloride in the presence of a base to form the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature controls.
Chemical Reactions Analysis
6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted quinazolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 6-METHOXY-4-METHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE include other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also exhibit anticancer properties but differ in their specific molecular targets and mechanisms of action . The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-methoxy-4-methyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-15-9-14(23-2)7-8-16(15)19-17(18-11)24-10-12-3-5-13(6-4-12)20(21)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNNHYQKCKTMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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